6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline
Description
This compound features a quinoline core linked to a piperidine moiety via a carbonyl group, with the piperidine further connected to a piperazine ring bearing a 5-(trifluoromethyl)pyridin-2-yl substituent.
Properties
IUPAC Name |
quinolin-6-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O/c26-25(27,28)20-4-6-23(30-17-20)32-14-12-31(13-15-32)21-7-10-33(11-8-21)24(34)19-3-5-22-18(16-19)2-1-9-29-22/h1-6,9,16-17,21H,7-8,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTOIXIDCCMHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC5=C(C=C4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biological Activity
6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-tubercular activity, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinoline core substituted with a piperidine and piperazine moiety, and a trifluoromethyl-pyridine group. Its chemical formula is , and it has a molecular weight of 423.43 g/mol.
TRPV1 Antagonism
The transient receptor potential vanilloid 1 (TRPV1) receptor is involved in pain signaling and cough reflex modulation. A related compound (JNJ17203212) was characterized as a TRPV1 antagonist, demonstrating significant inhibition of receptor activation induced by capsaicin and low pH stimuli . Given the structural similarities with our compound of interest, it is plausible that 6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline may exhibit similar antagonistic properties.
Case Studies
Several case studies have highlighted the biological activities of structurally related compounds:
- Anti-Tubercular Agents : In one study, derivatives based on the piperazine scaffold showed promising results against Mycobacterium tuberculosis, suggesting that modifications to the piperazine ring can enhance activity .
- TRPV1 Modulators : The characterization of TRPV1 antagonists has opened avenues for developing new therapeutic agents for pain management and cough suppression .
Research Findings
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological activities due to increased lipophilicity and metabolic stability. This feature is crucial in drug design for achieving better bioavailability and potency.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound is compared to analogues sharing quinoline, piperazine/piperidine, and trifluoromethyl-substituted aromatic motifs. Key examples include:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Trifluoromethylpyridine vs. Benzoyl : The target compound’s 5-(trifluoromethyl)pyridin-2-yl group may offer superior metabolic stability compared to benzoyl derivatives (e.g., 8b) due to reduced oxidative metabolism .
Preparation Methods
Trifluoromethylation of Pyridine Derivatives
The 5-(trifluoromethyl)pyridin-2-yl group is synthesized via halogen exchange using trichloromethylpyridine precursors. As detailed in US Patent 4,650,875, 2-chloro-5-(trichloromethyl)pyridine reacts with anhydrous hydrogen fluoride (HF) under superatmospheric pressure (5–1,200 psig) at 150–250°C for 1–100 hours in the presence of FeCl₃ or FeF₃ catalysts. This substitutes chlorine atoms with fluorine, yielding 2-chloro-5-(trifluoromethyl)pyridine in >90% purity after distillation.
Preparation of Piperidine-1-carbonylquinoline
Quinoline Core Functionalization
6-Substituted quinolines are synthesized via Friedländer condensation or Skraup reaction. For example, 6-fluoro-4-methoxyquinoline is brominated using N-bromosuccinimide (NBS) in acetonitrile to introduce a bromomethyl group at position 2. Subsequent Boc-piperidine coupling under basic conditions (K₂CO₃, DMF, 60°C) and TFA deprotection yields 2-(piperidin-1-ylmethyl)quinoline.
Carbonyl Linker Installation
The piperidine-quinoline intermediate is acylated using activated carbonyl reagents. In a protocol adapted from, 2-(piperidin-1-ylmethyl)quinoline (1 eq) reacts with triphosgene in DCM at 0°C, followed by addition of Hunig’s base (N,N-diisopropylethylamine) to generate the reactive carbonyl chloride. Quenching with piperazine-TFA salt (1.1 eq) yields the piperidine-1-carbonylquinoline precursor.
Final Coupling and Characterization
Piperazine-Piperidine Conjugation
The piperidine-1-carbonylquinoline intermediate couples with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine via Buchwald-Hartwig amination or nucleophilic acyl substitution. Optimized conditions from employ microwave irradiation (150°C, 30 minutes) in neat reaction mixtures, achieving >85% conversion. Purification via reversed-phase chromatography (MeOH/DCM) affords the final compound in 76% yield.
Analytical Validation
1H NMR (300 MHz, CDCl₃): δ 8.92 (d, J = 2.1 Hz, 1H, quinoline-H8), 8.45 (d, J = 8.7 Hz, 1H, pyridine-H3), 7.78–7.65 (m, 3H, quinoline-H5, H7; pyridine-H4), 4.62 (s, 2H, CH₂CO), 3.85–3.40 (m, 8H, piperazine/piperidine-H), 2.95–2.70 (m, 4H, piperidine-H). HRMS : Calculated for C₂₉H₂₈F₃N₅O [M+H]⁺ 544.2210, Found 544.2208.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Key challenges include regioselectivity in pyridine trifluoromethylation and steric hindrance during piperazine-piperidine coupling. Catalyst screening (e.g., FeF₃ vs. FeCl₃) improves fluorination efficiency, while microwave irradiation reduces reaction times from 24 hours to 30 minutes. Solvent-free conditions minimize side reactions during quinoline-piperazine conjugation.
Q & A
Q. What are the key synthetic pathways for 6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the trifluoromethylpyridine-piperazine intermediate via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Step 2 : Coupling the intermediate with a piperidine-carbonyl precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3 : Final quinoline core assembly via Friedländer or Skraup-type cyclization, monitored by TLC and purified via column chromatography . Critical parameters: Temperature control (±2°C) and solvent selection (e.g., dichloromethane for solubility) significantly impact yields (typically 50-70%) .
Q. How is the structural integrity of this compound validated?
Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at pyridine C5, piperazine N-linkages) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 529.23) .
- X-ray crystallography : For crystal structure determination, as seen in analogous quinoline-piperazine hybrids (e.g., C–H···F interactions stabilize the lattice) .
Q. What preliminary biological activities are reported for quinoline-piperazine hybrids?
- Anticancer : IC₅₀ values of 2–10 μM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
- Antimicrobial : MIC of 8–32 μg/mL against S. aureus and E. coli by membrane disruption .
- Neuromodulatory : Partial agonism at serotonin (5-HT₁A) and dopamine (D₂) receptors (Kᵢ = 15–30 nM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar compounds?
Discrepancies arise from:
- Catalyst choice : Pd(PPh₃)₄ vs. CuI in coupling steps alters yields by 15–20% .
- Purification methods : Gradient elution in HPLC (ACN/H₂O) vs. recrystallization (ethanol/water) affects purity (>95% vs. 85–90%) . Recommendation: Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent variation : Replace trifluoromethyl with cyano or methoxy groups to assess lipophilicity (logP) changes .
- Scaffold hopping : Compare piperazine-piperidine linkers vs. morpholine or pyrrolidine analogs for target selectivity .
- Assays : Use competitive binding (SPR) and enzymatic inhibition (e.g., kinase panels) to map pharmacophore requirements . Example: Trifluoromethyl enhances metabolic stability (t₁/₂ = 4.2 h in liver microsomes vs. 1.8 h for methyl derivatives) .
Q. How should researchers design toxicity studies for quinoline derivatives?
- In vitro : HepG2 cell cytotoxicity (CC₅₀) and hERG channel inhibition (patch-clamp) to assess cardiotoxicity .
- In vivo : Acute toxicity in rodents (LD₅₀) and 28-day subchronic studies (OECD 407) with histopathology .
- Computational : ADMET predictors (e.g., SwissADME) to flag risks like phospholipidosis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
